molecular formula C11H12ClNO2 B13224752 3-Chloro-N-[(4-formylphenyl)methyl]propanamide

3-Chloro-N-[(4-formylphenyl)methyl]propanamide

Katalognummer: B13224752
Molekulargewicht: 225.67 g/mol
InChI-Schlüssel: SNWUNABKDISJTE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Chloro-N-[(4-formylphenyl)methyl]propanamide is an organic compound with the molecular formula C11H12ClNO2 and a molecular weight of 225.67 g/mol . It is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-N-[(4-formylphenyl)methyl]propanamide typically involves the reaction of 3-chloropropanoyl chloride with 4-formylbenzylamine under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-Chloro-N-[(4-formylphenyl)methyl]propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-Chloro-N-[(4-formylphenyl)methyl]propanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-Chloro-N-[(4-formylphenyl)methyl]propanamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The aldehyde group may form covalent bonds with nucleophilic residues in proteins, leading to changes in their activity or function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Chloro-N-(4-methoxyphenyl)propanamide: Similar structure but with a methoxy group instead of a formyl group.

    3-Chloro-N-(4-nitrophenyl)propanamide: Contains a nitro group instead of a formyl group.

    3-Chloro-N-(4-aminophenyl)propanamide: Features an amino group instead of a formyl group.

Uniqueness

3-Chloro-N-[(4-formylphenyl)methyl]propanamide is unique due to the presence of the formyl group, which imparts distinct reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .

Eigenschaften

Molekularformel

C11H12ClNO2

Molekulargewicht

225.67 g/mol

IUPAC-Name

3-chloro-N-[(4-formylphenyl)methyl]propanamide

InChI

InChI=1S/C11H12ClNO2/c12-6-5-11(15)13-7-9-1-3-10(8-14)4-2-9/h1-4,8H,5-7H2,(H,13,15)

InChI-Schlüssel

SNWUNABKDISJTE-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1CNC(=O)CCCl)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.